![molecular formula C15H25Cl2NO6 B13455810 Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate](/img/structure/B13455810.png)
Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate is a synthetic organic compound known for its use in various chemical and biological applications. This compound features a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate typically involves the protection of amine groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures . The reaction conditions can vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in THF at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Deprotection Reactions: The BOC protecting groups can be removed under acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or deprotection conditions used. For example, deprotection yields the corresponding amine, while substitution reactions yield various substituted derivatives.
Applications De Recherche Scientifique
Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate involves the protection and deprotection of amine groups. The BOC group protects the amine from unwanted reactions, and its removal under acidic conditions regenerates the free amine. This process is crucial in multi-step organic synthesis, allowing for selective reactions at different stages .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(bis(tert-butoxycarbonyl)amino)acrylate
- 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea
- 2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid
Uniqueness
Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate is unique due to its specific structure, which includes both BOC-protected amine groups and dichlorobutanoate moiety. This combination allows for versatile applications in organic synthesis and research, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C15H25Cl2NO6 |
|---|---|
Poids moléculaire |
386.3 g/mol |
Nom IUPAC |
methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4,4-dichlorobutanoate |
InChI |
InChI=1S/C15H25Cl2NO6/c1-14(2,3)23-12(20)18(13(21)24-15(4,5)6)9(8-10(16)17)11(19)22-7/h9-10H,8H2,1-7H3 |
Clé InChI |
SWYYVJHPWXDIMX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C(CC(Cl)Cl)C(=O)OC)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


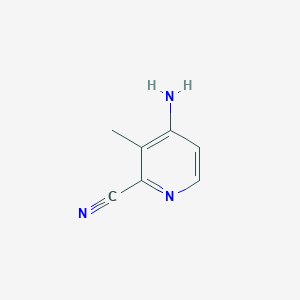
![6-Benzyl-6-azaspiro[3.5]nonan-9-one](/img/structure/B13455743.png)
![methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate](/img/structure/B13455745.png)
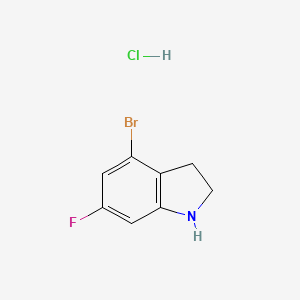
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid](/img/structure/B13455765.png)
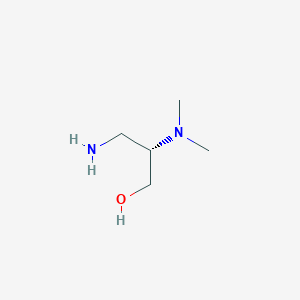
![(2R,3S,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13455775.png)
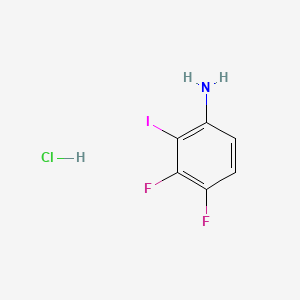
amine dihydrochloride](/img/structure/B13455795.png)
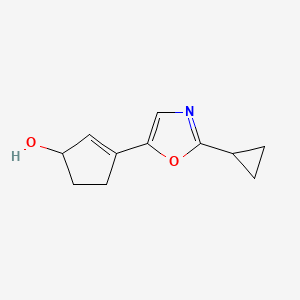
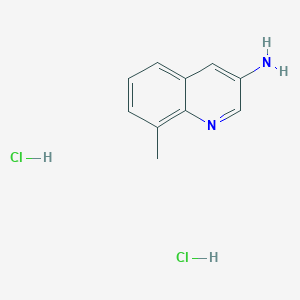
![1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminehydrochloride](/img/structure/B13455832.png)
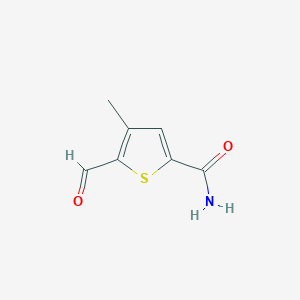
![5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride](/img/structure/B13455840.png)
